molecular formula C11H11NO4 B2517146 methyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate CAS No. 28884-00-6

methyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate

Cat. No.: B2517146
CAS No.: 28884-00-6
M. Wt: 221.212
InChI Key: SIBGBKAOFDQIDC-UHFFFAOYSA-N
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Description

Methyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the cyclization of an o-aminophenol derivative with a carboxylic acid or its derivative in the presence of a dehydrating agent. The reaction conditions may include elevated temperatures and the use of solvents such as toluene or acetic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce alcohols or amines, and substitution reactions can lead to a wide range of substituted benzoxazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of materials with specific properties, such as dyes, polymers, and sensors.

Mechanism of Action

The mechanism of action of methyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate depends on its specific application and target. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate include other benzoxazole derivatives, such as:

  • 2-Amino-5-chlorobenzoxazole
  • 2-Methylbenzoxazole
  • 2-Phenylbenzoxazole

Uniqueness

This compound is unique due to its specific structure, which may confer distinct chemical and biological properties compared to other benzoxazole derivatives. Its unique features could include specific reactivity patterns, biological activities, or physical properties that make it valuable for particular applications.

Biological Activity

Methyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate, with the CAS number 28884-00-6, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including cytotoxicity, antimicrobial effects, and other relevant pharmacological activities supported by recent research findings.

PropertyValue
Molecular FormulaC₁₁H₁₁NO₄
Molar Mass221.21 g/mol
SynonymsMethyl 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoate, Methyl 3-(2-oxobenzooxazol-3(2H)-yl)propanoate
CAS Number28884-00-6

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzoxazole compounds have shown varying degrees of toxicity towards cancer cells such as:

  • Breast Cancer Cells : MCF-7 and MDA-MB series.
  • Lung Cancer Cells : A549 and H1975.
  • Colorectal Cancer Cells : HCT-116 and HT-29.

In particular, benzoxazole derivatives have been reported to induce apoptosis in these cells through mechanisms involving mitochondrial pathways and caspase activation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for selected compounds were documented as follows:

CompoundMIC (µg/mL)Activity Type
Methyl 3-(2-oxo-benzoxazol)32 (against E. coli)Antibacterial
Methyl 3-(2-oxo-benzoxazol)16 (against B. subtilis)Antibacterial

These findings suggest that modifications in the benzoxazole structure can lead to enhanced antimicrobial efficacy .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Cytotoxic Mechanism : The compound interacts with cellular proteins involved in apoptosis pathways. It has been shown to induce mitochondrial dysfunction leading to increased reactive oxygen species (ROS), which subsequently triggers apoptotic signaling cascades .
  • Antimicrobial Mechanism : The antimicrobial activity is likely due to the disruption of bacterial cell membranes and interference with essential metabolic pathways within the microbial cells .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Breast Cancer Cells : In vitro experiments demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 cells, with an IC50 value comparable to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation : A study involving the testing of various benzoxazole derivatives against E. coli and B. subtilis showed promising results where certain modifications enhanced antibacterial properties significantly .

Properties

IUPAC Name

methyl 3-(2-oxo-1,3-benzoxazol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-15-10(13)6-7-12-8-4-2-3-5-9(8)16-11(12)14/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBGBKAOFDQIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C2=CC=CC=C2OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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